Methyl 5-ethynylpyrimidine-2-carboxylate Methyl 5-ethynylpyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1196153-35-1
VCID: VC4988206
InChI: InChI=1S/C8H6N2O2/c1-3-6-4-9-7(10-5-6)8(11)12-2/h1,4-5H,2H3
SMILES: COC(=O)C1=NC=C(C=N1)C#C
Molecular Formula: C8H6N2O2
Molecular Weight: 162.148

Methyl 5-ethynylpyrimidine-2-carboxylate

CAS No.: 1196153-35-1

Cat. No.: VC4988206

Molecular Formula: C8H6N2O2

Molecular Weight: 162.148

* For research use only. Not for human or veterinary use.

Methyl 5-ethynylpyrimidine-2-carboxylate - 1196153-35-1

Specification

CAS No. 1196153-35-1
Molecular Formula C8H6N2O2
Molecular Weight 162.148
IUPAC Name methyl 5-ethynylpyrimidine-2-carboxylate
Standard InChI InChI=1S/C8H6N2O2/c1-3-6-4-9-7(10-5-6)8(11)12-2/h1,4-5H,2H3
Standard InChI Key IDLNQCCGURQWTQ-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=C(C=N1)C#C

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 5-ethynylpyrimidine-2-carboxylate is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol. The pyrimidine ring’s electronic structure is influenced by the electron-withdrawing ester group at position 2 and the electron-deficient ethynyl group at position 5, which collectively enhance the ring’s susceptibility to electrophilic and nucleophilic attacks .

Key Structural Features:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Methyl Ester (-COOCH₃): Introduces polarity and serves as a directing group for further functionalization.

  • Ethynyl (-C≡CH): A linear sp-hybridized group that facilitates Sonogashira couplings and cycloadditions.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a Sonogashira coupling between a halogenated pyrimidine precursor and a terminal alkyne. For example, methyl 5-bromopyrimidine-2-carboxylate reacts with trimethylsilylacetylene (TMSA) under palladium catalysis to yield the silyl-protected intermediate, which is subsequently deprotected to generate the terminal alkyne .

Representative Procedure:

  • Silyl Protection:
    Methyl 5-bromopyrimidine-2-carboxylate (1.3 mmol), TMSA (2.6 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (3.9 mmol) in DMF are heated at 80°C for 2 hours. The product, methyl 5-[2-(trimethylsilyl)ethynyl]pyrimidine-2-carboxylate, is isolated via flash chromatography (SiO₂, 25% EtOAc/hexanes) .

  • Deprotection:
    The silyl-protected intermediate is treated with tetrabutylammonium fluoride (TBAF) in THF to cleave the trimethylsilyl group, yielding the target compound in 85–90% purity .

Reaction Optimization

  • Catalyst System: Palladium-copper systems (e.g., Pd(OAc)₂/CuI) improve coupling efficiency.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile enhance reaction rates.

  • Temperature: Optimal yields are achieved at 80–90°C, balancing kinetics and side-product formation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃):
    δ 9.25 (s, 2H, pyrimidine-H), 4.01 (s, 3H, OCH₃), 3.12 (s, 1H, ≡C-H) .

  • ¹³C NMR (151 MHz, CDCl₃):
    δ 165.28 (C=O), 158.25 (pyrimidine-C), 122.56 (ethynyl-C), 98.25 (≡C-), 52.62 (OCH₃) .

Infrared (IR) Spectroscopy

  • C≡C Stretch: 2100–2120 cm⁻¹ (sharp).

  • C=O Stretch: 1705–1715 cm⁻¹ (ester carbonyl) .

Mass Spectrometry

  • HRMS (ESI): m/z calcd for C₈H₆N₂O₂ [M+H]⁺: 163.0504; found: 163.0508 .

Physicochemical Properties

PropertyValue
Melting Point48–50°C (waxy solid)
Boiling Point279.2±25.0°C (extrapolated)
SolubilitySoluble in DCM, DMF, THF
StabilityStable at 2–8°C under argon

The ethynyl group’s electron-deficient nature reduces solubility in polar solvents, while the ester moiety enhances compatibility with organic matrices .

Applications in Organic Synthesis

Click Chemistry

The terminal alkyne participates in Huisgen cycloaddition with azides to form 1,2,3-triazoles, enabling bioconjugation and polymer synthesis .

Cross-Coupling Reactions

  • Sonogashira Coupling: Reacts with aryl halides to generate extended π-systems for optoelectronic materials.

  • Suzuki-Miyaura Coupling: Palladium-mediated coupling with boronic acids diversifies substitution patterns .

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